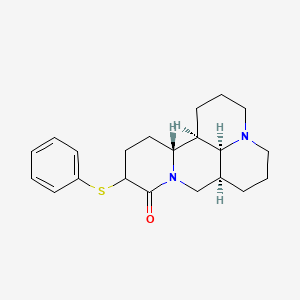
14-Phenylthio Matridin-15-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Phenylthio Matridin-15-one is a chemical compound with the molecular formula C15H24N2O. It is also known as Matridin-15-one or Sophocarpidine. This compound is a naturally occurring bioactive alkaloid found in plants from the Sophora genus. It has been studied for its various pharmacological properties, including anti-cancer, anti-inflammatory, and anti-oxidative stress effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14-Phenylthio Matridin-15-one typically involves the extraction of matrine from traditional Chinese herbs like Sophora flavescens and Radix Sophorae tonkinensis . The synthetic route includes several steps:
Extraction: The raw plant material is subjected to solvent extraction to isolate matrine.
Purification: The extracted matrine is purified using chromatographic techniques.
Chemical Modification: The purified matrine undergoes chemical reactions to introduce the phenylthio group at the 14th position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and extraction equipment.
High-throughput Purification: Employing advanced chromatographic systems for efficient purification.
Chemical Synthesis: Conducting the chemical modification under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
14-Phenylthio Matridin-15-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
14-Phenylthio Matridin-15-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects against cancer, inflammation, and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 14-Phenylthio Matridin-15-one involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Matrine: A closely related compound with similar pharmacological properties.
Oxymatrine: Another derivative with enhanced anti-cancer and anti-inflammatory effects.
Sophocarpine: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
14-Phenylthio Matridin-15-one is unique due to the presence of the phenylthio group, which enhances its pharmacological properties. This modification allows for better interaction with molecular targets and improved therapeutic efficacy compared to its analogs .
Propriétés
Formule moléculaire |
C21H28N2OS |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(1R,2R,9S,17S)-5-phenylsulfanyl-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C21H28N2OS/c24-21-19(25-16-7-2-1-3-8-16)11-10-18-17-9-5-13-22-12-4-6-15(20(17)22)14-23(18)21/h1-3,7-8,15,17-20H,4-6,9-14H2/t15-,17+,18+,19?,20-/m0/s1 |
Clé InChI |
ZZJFQHHLRGFJTB-GSIQVPGLSA-N |
SMILES isomérique |
C1C[C@H]2CN3[C@H](CCC(C3=O)SC4=CC=CC=C4)[C@@H]5[C@H]2N(C1)CCC5 |
SMILES canonique |
C1CC2CN3C(CCC(C3=O)SC4=CC=CC=C4)C5C2N(C1)CCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


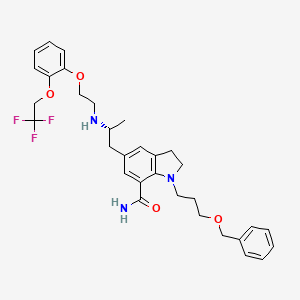
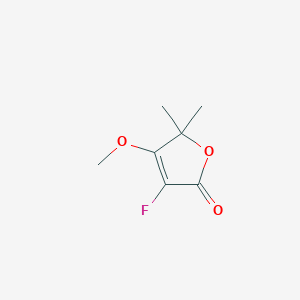
![3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine](/img/structure/B13433318.png)
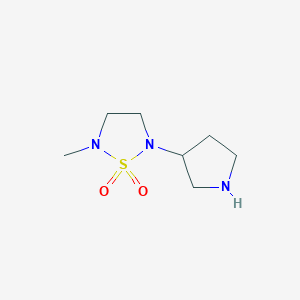
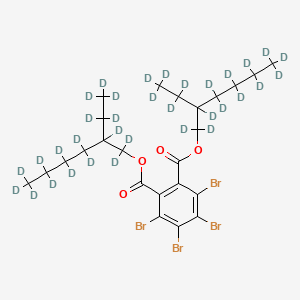
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13433352.png)
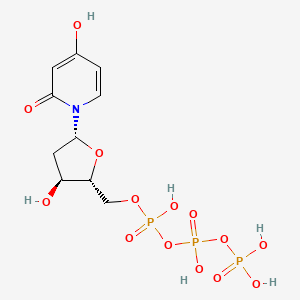
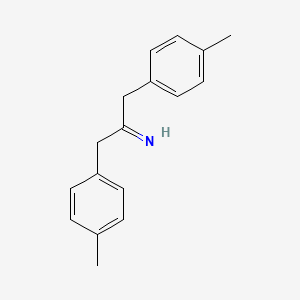
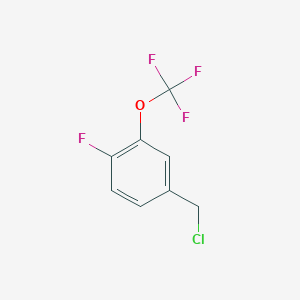

![N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine](/img/structure/B13433394.png)
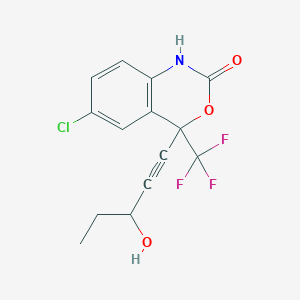
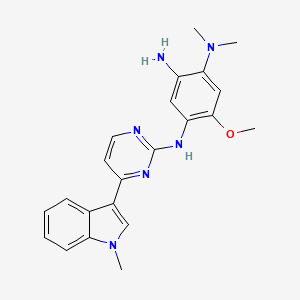
![O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)](/img/structure/B13433405.png)
